N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide
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Overview
Description
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide: is a complex organic compound with a unique structure that includes a cyclohexyl group, methoxy groups, and a sulfonyl-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized through the condensation of benzoic acid derivatives with amines under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the benzamide derivative.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-methoxy-5-[(2-methoxyanilino)sulfonyl]benzamide
- N-cyclohexyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
Uniqueness
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H26N2O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-27-17-10-8-16(9-11-17)23-29(25,26)18-12-13-20(28-2)19(14-18)21(24)22-15-6-4-3-5-7-15/h8-15,23H,3-7H2,1-2H3,(H,22,24) |
InChI Key |
VEZIDJIRNXBAGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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